molecular formula C15H11ClN2OS B5724591 N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenylacetamide

N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenylacetamide

Cat. No.: B5724591
M. Wt: 302.8 g/mol
InChI Key: NJIYMNLPJUIFIX-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenylacetamide: is an organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzothiazole ring substituted with a chlorine atom at the 4-position and an acetamide group at the 2-position, which is further connected to a phenyl group. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c16-11-7-4-8-12-14(11)18-15(20-12)17-13(19)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIYMNLPJUIFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenylacetamide typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as chloroacetic acid, under acidic conditions.

    Chlorination: The benzothiazole ring is then chlorinated at the 4-position using a chlorinating agent like thionyl chloride or phosphorus pentachloride.

    Acetamide Formation: The chlorinated benzothiazole is reacted with phenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired acetamide derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale.

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